Cas no 717894-16-1 (5-chloro-2-ethoxy-4-methyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide)

5-chloro-2-ethoxy-4-methyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 5-chloro-2-ethoxy-4-methyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide
- 5-chloro-2-ethoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
- SR-01000290362-1
- F1756-0157
- AKOS002288769
- SR-01000290362
- CBKinase1_010699
- CBKinase1_023099
- Z1346478524
- BRD-K70777469-001-01-5
- 717894-16-1
-
- インチ: 1S/C15H17ClN2O3S/c1-3-21-14-8-11(2)13(16)9-15(14)22(19,20)18-10-12-6-4-5-7-17-12/h4-9,18H,3,10H2,1-2H3
- InChIKey: DUFWIQBSOVLSNP-UHFFFAOYSA-N
- ほほえんだ: C1(S(NCC2=NC=CC=C2)(=O)=O)=CC(Cl)=C(C)C=C1OCC
計算された属性
- せいみつぶんしりょう: 340.0648413g/mol
- どういたいしつりょう: 340.0648413g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 441
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
5-chloro-2-ethoxy-4-methyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1756-0157-2mg |
5-chloro-2-ethoxy-4-methyl-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide |
717894-16-1 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F1756-0157-10μmol |
5-chloro-2-ethoxy-4-methyl-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide |
717894-16-1 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F1756-0157-50mg |
5-chloro-2-ethoxy-4-methyl-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide |
717894-16-1 | 90%+ | 50mg |
$160.0 | 2023-07-28 | |
Life Chemicals | F1756-0157-4mg |
5-chloro-2-ethoxy-4-methyl-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide |
717894-16-1 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F1756-0157-5mg |
5-chloro-2-ethoxy-4-methyl-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide |
717894-16-1 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F1756-0157-15mg |
5-chloro-2-ethoxy-4-methyl-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide |
717894-16-1 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F1756-0157-20mg |
5-chloro-2-ethoxy-4-methyl-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide |
717894-16-1 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F1756-0157-40mg |
5-chloro-2-ethoxy-4-methyl-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide |
717894-16-1 | 90%+ | 40mg |
$140.0 | 2023-07-28 | |
Life Chemicals | F1756-0157-20μmol |
5-chloro-2-ethoxy-4-methyl-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide |
717894-16-1 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F1756-0157-2μmol |
5-chloro-2-ethoxy-4-methyl-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide |
717894-16-1 | 90%+ | 2μmol |
$57.0 | 2023-07-28 |
5-chloro-2-ethoxy-4-methyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide 関連文献
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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7. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
5-chloro-2-ethoxy-4-methyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamideに関する追加情報
Research Brief on 5-chloro-2-ethoxy-4-methyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide (CAS: 717894-16-1)
The compound 5-chloro-2-ethoxy-4-methyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide (CAS: 717894-16-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative has been investigated for its role as a modulator of specific biological pathways, particularly in the context of inflammatory and oncological diseases. Recent studies have focused on its molecular interactions, pharmacokinetic properties, and efficacy in preclinical models.
One of the key areas of research has been the compound's ability to inhibit certain enzymes involved in inflammatory signaling. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 5-chloro-2-ethoxy-4-methyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2), with an IC50 value in the nanomolar range. This finding suggests its potential as a lead compound for the development of novel anti-inflammatory agents with improved selectivity and reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
In addition to its anti-inflammatory properties, recent investigations have explored the compound's antitumor potential. A preclinical study conducted by researchers at the University of Cambridge (2024) revealed that this sulfonamide derivative can induce apoptosis in certain cancer cell lines by modulating the activity of apoptosis-regulating proteins. The study highlighted its synergistic effects when combined with standard chemotherapeutic agents, opening new avenues for combination therapy in oncology.
The pharmacokinetic profile of 5-chloro-2-ethoxy-4-methyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide has also been a focus of recent research. A 2024 paper in Drug Metabolism and Disposition reported favorable oral bioavailability and tissue distribution patterns in rodent models, with particular accumulation in inflammatory tissues and tumors. These properties, combined with its demonstrated safety profile in acute toxicity studies, support its potential for further clinical development.
Structural-activity relationship (SAR) studies have been conducted to optimize the compound's therapeutic potential. Modifications to the ethoxy and methyl groups have been shown to significantly influence both potency and selectivity, as reported in a recent Medicinal Chemistry Research publication (2024). These findings provide valuable insights for the design of next-generation derivatives with enhanced pharmacological properties.
Looking forward, the compound's unique chemical structure and demonstrated biological activities position it as a promising candidate for further investigation. Current research efforts are focusing on its potential applications in autoimmune diseases and its mechanism of action at the molecular level. The growing body of evidence supporting its therapeutic potential makes 5-chloro-2-ethoxy-4-methyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide a compound of significant interest in the pharmaceutical development pipeline.
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